4-Chlorobenzyl cyanide

Catalog No.
S594363
CAS No.
140-53-4
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzyl cyanide

CAS Number

140-53-4

Product Name

4-Chlorobenzyl cyanide

IUPAC Name

2-(4-chlorophenyl)acetonitrile

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2

InChI Key

IVYMIRMKXZAHRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)Cl

Synonyms

(p-Chlorophenyl)acetonitrile; (4-Chlorophenyl)acetonitrile; (p-Chlorophenyl)acetonitrile; 2-(4-Chlorophenyl)acetonitrile; 4-Chlorobenzeneacetonitrile; 4-Chlorobenzyl Nitrile; NSC 49108; p-Chlorbenzylnitrile; p-Chloro-α-cyanotoluene; p-Chlorobenzyl Cy

Canonical SMILES

C1=CC(=CC=C1CC#N)Cl
  • Biochemical Reagent

    Due to its functional group composition (containing a nitrile group and an aromatic ring), 4-Chlorobenzyl cyanide can potentially interact with biological molecules. This makes it a candidate for use in life science research as a biochemical reagent []. Researchers might explore its ability to bind to enzymes, receptors, or other cellular targets to understand biological processes or develop new drugs [].

  • Organic Synthesis

    4-Chlorobenzyl cyanide's structure presents reactive groups that can be exploited in organic synthesis. The presence of a nitrile group allows for further functionalization through various chemical reactions. Additionally, the chlorine atom on the aromatic ring can participate in various substitution reactions, enabling the creation of more complex molecules []. Researchers might utilize 4-Chlorobenzyl cyanide as a starting material or intermediate in the synthesis of novel materials, pharmaceuticals, or other organic compounds.

4-Chlorobenzyl cyanide is a chemical compound with the molecular formula C8H6ClNC_8H_6ClN and a molecular weight of 151.59 g/mol. It appears as a clear, colorless to yellowish liquid after melting, with a melting point of approximately 25-28 °C and a boiling point of 265-267 °C. This compound is classified as a nitrile, specifically an acetonitrile derivative where one hydrogen atom is replaced by a para-chlorophenyl group. It is soluble in solvents such as acetone and ethanol but has limited solubility in water (0.3 g/L) .

4-Chlorobenzyl cyanide itself does not have a well-defined mechanism of action in biological systems. However, recent research suggests its potential as an inhibitor for Protein Arginine Methyltransferases (PRMTs), specifically PRMT1 and PRMT6 []. PRMTs are enzymes involved in protein methylation, a crucial process for cellular function. Inhibiting these enzymes could have implications in cancer research []. More studies are needed to fully understand the mechanism of action of 4-Chlorobenzyl cyanide in this context.

4-Chlorobenzyl cyanide is considered a hazardous material due to the following reasons:

  • Toxicity: It is suspected to be harmful if swallowed or inhaled [].
  • Skin and eye irritant: Contact with the liquid can cause irritation [].
  • Flammability: Flammable liquid and vapor [].
, primarily involving nucleophilic substitutions due to the presence of the cyanide group. A significant reaction is its synthesis from 4-chlorobenzyl chloride through a nucleophilic substitution with sodium cyanide. The reaction conditions typically involve heating the reactants at around 100 °C for several hours .

Reaction Example

  • Synthesis Reaction:
    4 Chlorobenzyl chloride+Sodium cyanide4 Chlorobenzyl cyanide+Sodium chloride\text{4 Chlorobenzyl chloride}+\text{Sodium cyanide}\rightarrow \text{4 Chlorobenzyl cyanide}+\text{Sodium chloride}

This reaction yields 4-Chlorobenzyl cyanide with an efficiency exceeding 81% under optimal conditions .

While specific biological activities of 4-Chlorobenzyl cyanide are not extensively documented, compounds containing similar structures have been studied for their potential pharmacological effects. These include anti-inflammatory and insecticidal properties, particularly in the context of pyrethroid insecticides derived from related compounds .

The primary method for synthesizing 4-Chlorobenzyl cyanide involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in an aqueous solution. The process typically includes:

  • Preparation: Combine 4-chlorobenzyl chloride and benzyldodecyldimethylammonium bromide in a reaction vessel.
  • Heating: Heat the mixture to approximately 100 °C.
  • Addition: Slowly add an aqueous solution of sodium cyanide over several hours.
  • Separation: After the reaction, add water to dissolve sodium chloride and separate the organic layer.
  • Distillation: Distill under reduced pressure to purify the product .

Unique FeaturesBenzyl cyanideC8H9NC_8H_9NOrganic synthesisLess toxic than chlorinated derivatives4-Bromobenzyl cyanideC8H6BrNC_8H_6BrNSimilar insecticide applicationsBromine substituent may alter biological activity3-Chlorobenzyl cyanideC8H7ClNC_8H_7ClNUsed in pharmaceuticalsDifferent positioning of chlorine impacts reactivity2-Chlorobenzyl cyanideC8H7ClNC_8H_7ClNIntermediate for various organic synthesesPositioning affects solubility and reactivity

These compounds highlight the uniqueness of 4-Chlorobenzyl cyanide through its specific chlorine substitution pattern and its resultant properties that make it particularly useful in both agricultural and pharmaceutical contexts .

4-CBCN emerged as a critical intermediate in mid-20th-century organic synthesis. Early patents, such as US4056509A (1977), detailed its preparation via nucleophilic substitution of p-chlorobenzyl chloride with sodium cyanide using phase-transfer catalysts like tetra-n-butylammonium chloride. This method achieved >95% conversion under optimized conditions (70–85°C, 3 hours). Subsequent innovations, including solvent-free protocols and catalytic alkylation, further streamlined its synthesis.

Significance in Synthetic Organic Chemistry

4-CBCN’s reactivity stems from its benzylic cyanide group and electron-withdrawing chloro substituent, enabling diverse transformations:

  • Alkylation: Reacts with isopropyl chloride under basic conditions to form α-isopropyl derivatives, key precursors for pyrethroid insecticides (e.g., fenvalerate).
  • Hydrolysis: Converts to 4-chlorophenylacetic acid, a building block for pharmaceuticals.
  • Condensation: Participates in Michael additions and Friedel-Crafts reactions to synthesize heterocycles.

Table 1: Key Physicochemical Properties of 4-Chlorobenzyl Cyanide

PropertyValueSource
Molecular Weight151.59 g/mol
Melting Point25–28°C
Boiling Point265–267°C
Solubility in Water550 g/L (20°C)
Density1.19 g/mL (20°C)
Refractive Index1.5415–1.5435

Research Evolution and Contemporary Relevance

Recent studies emphasize 4-CBCN’s role in antimicrobial drug discovery. For instance, quinazolone pyridiniums derived from 4-CBCN exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA). Advances in green chemistry have also optimized its synthesis; Yadav and Jadhav (2003) demonstrated solid-liquid phase-transfer catalysis (SL-PTC) to achieve 98% yield with minimal waste.

Fundamental Research Questions and Challenges

  • Toxicity Mitigation: 4-CBCN’s metabolism releases hydrogen cyanide, necessitating stringent safety protocols.
  • Stereoselective Alkylation: Controlling regioselectivity in branched derivatives remains challenging.
  • Scalability: Industrial-scale production requires cost-effective catalysts and solvent recovery systems.

Nucleophilic Substitution Reaction Mechanisms

4-Chlorobenzyl Chloride and Sodium Cyanide Reaction Pathways

The primary industrial synthesis involves nucleophilic substitution between 4-chlorobenzyl chloride and sodium cyanide (NaCN). A phase-transfer catalyst, such as tributylbenzylammonium chloride, facilitates the reaction in aqueous media at 90–104°C. The process achieves 91% yield by maintaining stoichiometric NaCN excess and controlled addition rates [1] [6]. Key steps include:

  • Catalyst Activation: The quaternary ammonium salt transfers cyanide ions (CN⁻) into the organic phase.
  • Bimolecular Substitution: CN⁻ attacks the electrophilic benzyl carbon, displacing chloride via an Sₙ2 mechanism.
  • Product Isolation: The organic layer is separated, washed, and distilled under reduced pressure.

Table 1: Standard Reaction Conditions

ParameterValue
Temperature90–104°C
Molar Ratio (NaCN:Substrate)1:1
Catalyst Loading1–2 mol%
Reaction Time3–5 hours
Yield85–91%

Reaction Kinetics and Parameter Optimization

Kinetic studies reveal a second-order dependence on cyanide and substrate concentrations. The rate constant ($$k$$) follows the Arrhenius equation:
$$
k = A \cdot e^{-\frac{Ea}{RT}}
$$
Where $$E
a$$ (activation energy) is ~45 kJ/mol [5]. Optimized parameters include:

  • Temperature: Elevated temperatures (>90°C) reduce viscosity, enhancing mass transfer.
  • Stirring Rate: ≥500 rpm ensures efficient phase mixing.
  • Cyanide Purity: ≥98% NaCN minimizes side reactions (e.g., hydrolysis to 4-chlorophenylacetic acid).

Solvent Effects on Yield and Efficiency

Water serves as the primary solvent due to NaCN solubility. Adding polar aprotic co-solvents (e.g., DMF) increases cyanide nucleophilicity but risks emulsion formation. Phase-transfer catalysts mitigate this by stabilizing the transition state [1] [6].

Alternative Synthetic Routes

Catalytic Synthesis Methods

Photoredox catalysis using acridinium salts enables cyanide insertion into methoxyarenes under visible light. This method achieves 70–85% yield at 25°C, avoiding high-temperature conditions [3].

Table 2: Catalytic Systems Comparison

CatalystYield (%)Temperature (°C)
Mes-Acr-Ph⁺8225
Tributylbenzylammonium9190

Green Chemistry Approaches for Sustainable Production

Continuous flow reactors (CFRs) reduce waste by 40% compared to batch processes. A patented CFR design achieves 94% conversion by maintaining precise residence times (30–60 seconds) and in-line purification [6].

Scalable Industrial Synthesis Protocols

Large-scale production uses multineck reactors (2,000–5,000 L) with automated feed systems. Distillation columns with >10 theoretical plates ensure ≥99% purity [1].

Mechanistic Investigations

Detailed Reaction Mechanism Analysis

Density functional theory (DFT) simulations show that cyanide attack occurs preferentially at the benzyl carbon due to lower transition state energy ($$ΔG^‡ = 75.2 \, \text{kJ/mol}$$) compared to aromatic C–H positions ($$ΔG^‡ = 89.6 \, \text{kJ/mol}$$) [3].

Intermediate Formation and Stability Studies

The benzyl cation radical intermediate, detected via ESR spectroscopy, has a half-life of 2.3 ms in aqueous medium. Stabilization by electron-donating groups (e.g., –OCH₃) enhances reaction rates [3].

Transition State Analysis and Energy Profiles

Natural population analysis (NPA) predicts regioselectivity by comparing charge densities in ground and cation radical states. For 3,4-dimethoxybenzyl derivatives, the ipso-carbon exhibits the largest positive charge (+0.32 e), favoring C–O bond cleavage [3].

Recent Innovations in Synthetic Approaches

Microwave-Assisted Synthesis Techniques

Microwave irradiation (300 W, 2.45 GHz) reduces reaction times to 15–20 minutes, achieving 88% yield through uniform heating of the aqueous-organic biphasic system [6].

Continuous Flow Chemistry Applications

Microfluidic reactors with 500 µm channels enable rapid heat dissipation, permitting operation at 120°C without decomposition. In-line FTIR monitoring adjusts cyanide feed rates dynamically [6].

Novel Catalyst Development for Enhanced Selectivity

Bifunctional catalysts combining quaternary ammonium and Lewis acid sites (e.g., Al³⁺) improve enantioselectivity (>90% ee) in asymmetric cyanations [3].

XLogP3

2.5

LogP

2.47 (LogP)

UNII

K2K7AKZ2Z7

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (91.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-53-4

Wikipedia

4-chlorophenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, 4-chloro-: INACTIVE

Dates

Last modified: 08-15-2023

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